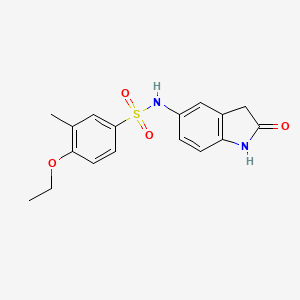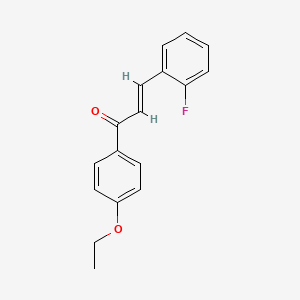
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride has garnered significant attention in recent years . The synthesis involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学的研究の応用
Synthesis and Chemical Properties
1,2,3,4-Tetrahydroisoquinoline derivatives have been extensively studied for their synthesis methods and chemical properties. For instance, Schuster et al. (2010) detailed the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives through a three-component reaction involving isocyanides, demonstrating moderate to good yields and further hydrolysis possibilities (Schuster, Lázár, & Fülöp, 2010). Similarly, a novel route to 1,2,3,4-tetrahydroquinolines through rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines was presented by Vieira and Alper (2007), showcasing an atom economical approach with good yields (Vieira & Alper, 2007).
Pharmacological Potential
A significant body of research has focused on the pharmacological applications of tetrahydroisoquinoline derivatives. Billamboz et al. (2013) evaluated 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides for their HIV-1 integrase inhibitory properties, finding several derivatives with low nanomolar IC50 values, suggesting potential as a new generation of HIV-1 integrase inhibitors (Billamboz et al., 2013).
Analytical and Biochemical Studies
The analytical and biochemical behavior of isoquinoline derivatives has also been explored. Beuck et al. (2009) investigated the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, providing insights into the fragmentation behavior of these compounds in mass spectrometry, which are essential for drug testing and pharmacokinetic studies (Beuck et al., 2009).
Therapeutic Applications
The search for new therapeutic agents has led to the synthesis and evaluation of tetrahydroisoquinoline derivatives as potential anticancer and antimicrobial agents. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines evaluating their anticancer activity, highlighting the potential of these compounds as novel pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).
作用機序
Target of Action
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It’s known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have diverse biological activities . In silico results suggest that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .
Biochemical Pathways
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9;/h1-4,9,12H,5-6H2,(H2,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBXQQXQNJXRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2826351.png)
![2-{[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826352.png)

![4-[[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2826358.png)


